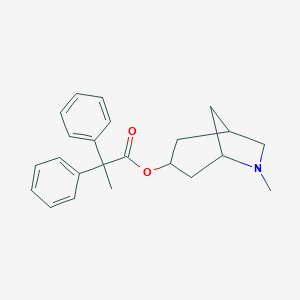
Azaprophen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azaprophen is a nonsteroidal anti-inflammatory drug (NSAID) that has been used in scientific research for its potential therapeutic effects. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
Azaprophen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, Azaprophen reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Efectos Bioquímicos Y Fisiológicos
Azaprophen has been shown to have a high affinity for COX-2 enzymes, which are primarily responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 enzymes by Azaprophen reduces the risk of gastrointestinal side effects that are commonly associated with non-selective Azaprophens. Azaprophen has also been shown to have a long half-life, allowing for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Azaprophen has several advantages for use in lab experiments. It has a well-established synthesis method, high purity, and is commercially available. Azaprophen has also been shown to have low toxicity in animal models. However, Azaprophen has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in experiments.
Direcciones Futuras
There are several future directions for the use of Azaprophen in scientific research. One potential area of research is the development of Azaprophen derivatives with improved solubility and stability. Another area of research is the investigation of the potential therapeutic effects of Azaprophen in other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Azaprophen in combination with other drugs for synergistic effects is an area of interest for future research.
Conclusion
Azaprophen is a promising Azaprophen that has been studied for its potential therapeutic effects in various diseases. Its selective inhibition of COX-2 enzymes and low toxicity make it an attractive candidate for further research. The future directions for Azaprophen research are focused on improving its solubility and stability, investigating its potential therapeutic effects in other diseases, and exploring its use in combination with other drugs.
Métodos De Síntesis
Azaprophen is synthesized through a multi-step process that involves the reaction of 2-aminobenzophenone with an acyl chloride to form an intermediate. This intermediate is then reacted with a substituted aniline to form the final product, Azaprophen. The synthesis method has been optimized to produce high yields of pure Azaprophen.
Aplicaciones Científicas De Investigación
Azaprophen has been used in scientific research for its potential therapeutic effects in various diseases such as cancer, inflammation, and pain. In vitro studies have shown that Azaprophen has anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In vivo studies have shown that Azaprophen can reduce tumor growth and increase survival rates in animal models.
Propiedades
Número CAS |
107010-27-5 |
|---|---|
Nombre del producto |
Azaprophen |
Fórmula molecular |
C23H27NO2 |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(6-methyl-6-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3 |
Clave InChI |
WOMCGBFNBSIIEA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
Sinónimos |
6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate azaprophen azaprophen hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



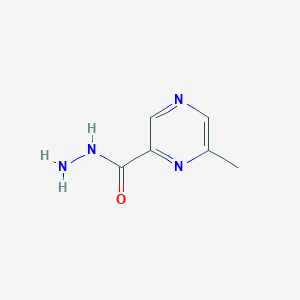
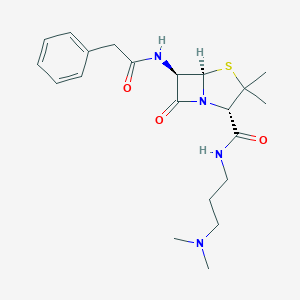
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
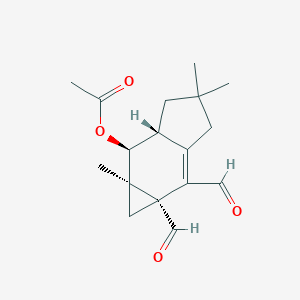
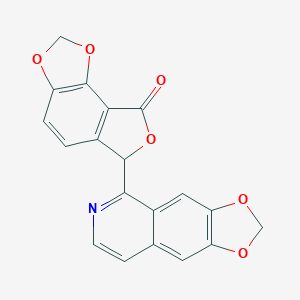
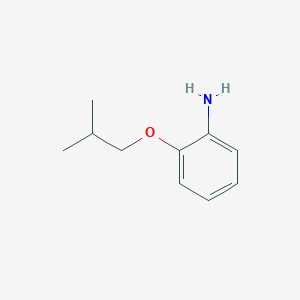
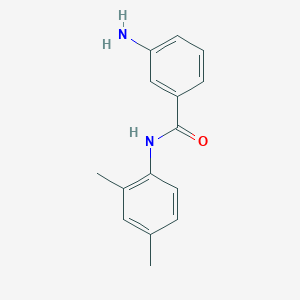
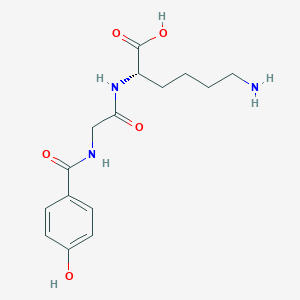
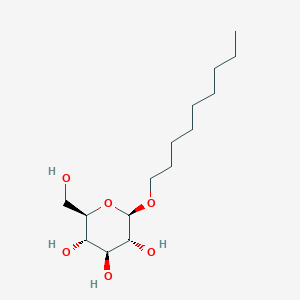
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
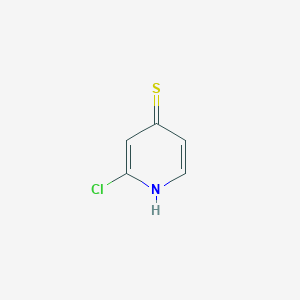

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)